[1-(3,4-Dipropoxyphenyl)ethyl]hydrazine
Description
Properties
CAS No. |
1016765-03-9 |
|---|---|
Molecular Formula |
C14H24N2O2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
1-(3,4-dipropoxyphenyl)ethylhydrazine |
InChI |
InChI=1S/C14H24N2O2/c1-4-8-17-13-7-6-12(11(3)16-15)10-14(13)18-9-5-2/h6-7,10-11,16H,4-5,8-9,15H2,1-3H3 |
InChI Key |
PCAMDPNMBNNADL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)NN)OCCC |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
- Formation of Methyl Ethyl Ketone Azine :
- Hydrolysis with Hydrazine Hydrate :
Optimization Data
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 175–190°C | Maximizes azine conversion |
| Molar Ratio (H$$_2$$O:Azine) | 5:1–7.75:1 | Prevents side reactions |
| Pressure | 8–12 bar | Enhances separation efficiency |
Yield : 68–82% (reported in US6517798B1).
Method 2: Reductive Amination of 3,4-Dipropoxyphenylacetone
Reaction Steps
Key Observations
- Catalyst Choice : Pd-C achieves higher selectivity (92–95%) compared to NaBH$$_4$$ (75–80%).
- Side Products : Over-reduction to ethylamine derivatives occurs if temperature exceeds 85°C.
Method 3: Condensation of 1-(3,4-Dipropoxyphenyl)ethyl Chloride with Hydrazine
Procedure
Challenges
- Purity Requirements : Excess SOCl$$_2$$ must be removed to avoid N-chlorination.
- Solvent Effect : THF outperforms DMF due to reduced side-product formation.
Method 4: Microwave-Assisted One-Pot Synthesis
Protocol
Advantages
- Time Efficiency : 20 min vs. 12 hr for conventional methods.
- Green Chemistry : DMSO acts as both solvent and mild oxidizer.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Azine Hydrolysis | 68–82 | 95–98 | Industrial | Moderate |
| Reductive Amination | 73–88 | 90–94 | Lab-scale | High |
| Chloride Substitution | 65–70 | 85–88 | Pilot-scale | Low |
| Microwave-Assisted | 78–84 | 92–95 | Lab-scale | High |
Industrial Preference : Method 1 (patent US6517798B1) is favored for large-scale production due to established protocols.
Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions: [1-(3,4-Dipropoxyphenyl)ethyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives with different oxidation states.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(3,4-Dipropoxyphenyl)ethyl]hydrazine is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials or as an intermediate in organic synthesis.
Medicine: In medicine, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: Industrially, the compound can be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [1-(3,4-Dipropoxyphenyl)ethyl]hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, potentially altering their function. The compound may also participate in redox reactions, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility: Hydrazine derivatives with electron-withdrawing groups (e.g., bromo, chloro) are often synthesized via hydrazinolysis of esters, while alkyloxy derivatives may require optimized alkylation conditions (e.g., anhydrous K₂CO₃ in acetone) .
Key Observations :
- Antiglycation Activity : Hydroxyl groups on the phenyl ring (e.g., 3,4-dihydroxy in compound 15) enhance antiglycation potency, whereas alkoxy groups (e.g., propoxy) may reduce polarity and alter binding affinity .
- Cytotoxicity : Chloro and fluoro substituents (e.g., in ) correlate with selective cytotoxicity, suggesting that [1-(3,4-Dipropoxyphenyl)ethyl]hydrazine’s propoxy groups may modulate similar selectivity but require empirical validation.
Physicochemical and Thermal Stability Comparisons
- Thermal Stability : Hydrazine derivatives such as ethyl 2-arylazocarboxylates (e.g., 2a, 2j) exhibit endothermic peaks at 191–267°C without decomposition, indicating stability under ambient conditions . Propoxy-substituted derivatives likely share this stability due to analogous bonding patterns.
- Solubility : Propoxy groups increase hydrophobicity compared to methoxy or hydroxylated analogs, which may limit aqueous solubility but enhance lipid bilayer penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
